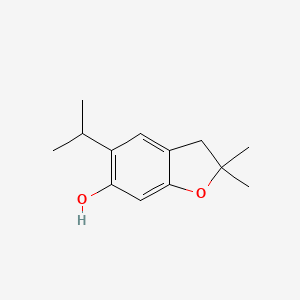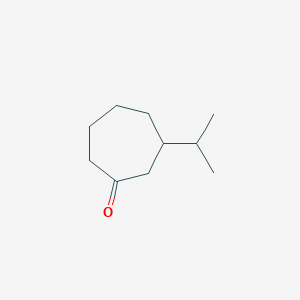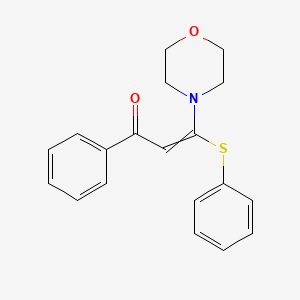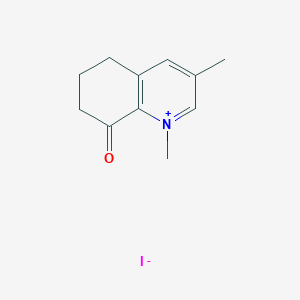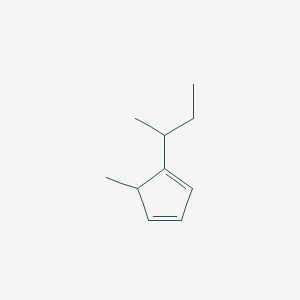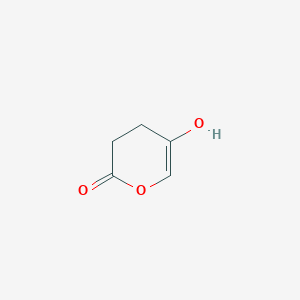
2,2-Difluoro-3-methylbut-3-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-methylbut-3-enal is an organic compound with the molecular formula C5H6F2O It is characterized by the presence of two fluorine atoms attached to the second carbon and a methyl group attached to the third carbon of a butenal structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylbut-3-enal can be achieved through several methods. One common approach involves the trifunctionalization of 1,3-enynes. This method proceeds through double C–F bond formation with the concomitant introduction of an amino group to the allene structure . The reaction typically requires specific reagents and conditions, such as the use of dibenzenesulfonimide-assisted fluorination/fluoroamination with NFSI (N-fluorobenzenesulfonimide) and DFT calculations to optimize the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-Difluoro-3-methylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl carboxylic acids, while reduction can produce difluoromethyl alcohols.
科学的研究の応用
2,2-Difluoro-3-methylbut-3-enal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2-Difluoro-3-methylbut-3-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
類似化合物との比較
Similar Compounds
3-Methylbut-3-enal: Similar structure but lacks fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-1,3-benzodioxole: Another fluorinated compound with different applications and reactivity patterns.
Uniqueness
2,2-Difluoro-3-methylbut-3-enal is unique due to the presence of two fluorine atoms, which significantly alter its chemical behavior compared to non-fluorinated analogs
特性
CAS番号 |
104415-97-6 |
|---|---|
分子式 |
C5H6F2O |
分子量 |
120.10 g/mol |
IUPAC名 |
2,2-difluoro-3-methylbut-3-enal |
InChI |
InChI=1S/C5H6F2O/c1-4(2)5(6,7)3-8/h3H,1H2,2H3 |
InChIキー |
ORBGCZMCEFVLES-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(C=O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


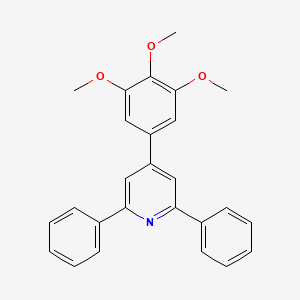
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
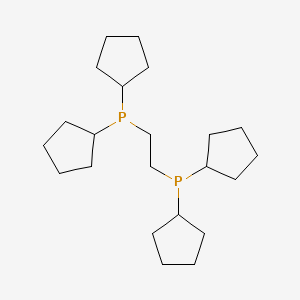
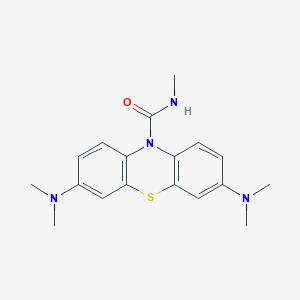
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)

